
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride
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Overview
Description
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is a bicyclic organic compound featuring an eight-membered cycloalkane ring substituted with an amino group at the 2-position and a ketone at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride typically involves the following steps:
Cyclooctane Derivatization: The starting material, cyclooctane, undergoes functionalization to introduce an amino group at the 2-position. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with ammonia or an amine.
Ethanone Introduction: The amino-substituted cyclooctane is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone moiety. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
a. Cycloalkane Ring Size
- 1-[(1r,4r)-4-Aminocyclohexyl]ethan-1-one Hydrochloride (): Features a six-membered cyclohexane ring. Smaller ring size increases conformational rigidity compared to cyclooctyl derivatives. Reduced steric hindrance may enhance synthetic accessibility.
- 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one Hydrochloride (): Contains a strained three-membered cyclopropane ring. High ring strain may increase reactivity but reduce stability. Key Difference: Cyclooctyl’s lower strain improves stability, favoring long-term storage and pharmacological applications .
b. Bulky Substituents
- 1-(Adamantan-1-yl)-2-aminoethan-1-one Hydrochloride (): Adamantane’s rigid, lipophilic structure enhances blood-brain barrier penetration. Key Difference: Cyclooctyl’s moderate lipophilicity balances solubility and membrane permeability, avoiding excessive hydrophobicity .
c. Aromatic and Heterocyclic Analogs
Reactivity Profiles
- Ketone Functionality : Common across analogs (e.g., ), enabling nucleophilic additions or reductions.
- Amino Group: Protonation in hydrochloride salts enhances solubility; cyclooctyl’s amino group may exhibit moderate basicity due to ring size effects.
Pharmacological and Physicochemical Properties
Physicochemical Data
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
1-(2-Aminocyclooctyl)ethan-1-one HCl | C₉H₁₈ClNO (inferred) | ~207.7 (estimated) | Cyclooctyl, moderate lipophilicity |
1-(Adamantan-1-yl)-2-aminoethan-1-one HCl | C₁₂H₂₀ClNO | 229.75 | High rigidity, CNS penetration |
1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one HCl | C₁₂H₁₇ClN₂O₃S | 316.80 | High solubility, kinase inhibition |
Biological Activity
1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is a chemical compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C10H16ClN1O, with a molecular weight of 177.67 g/mol. The compound includes a cyclooctane ring, an amino group, and an ethanone moiety, which contribute to its reactivity and interaction with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H16ClN1O
- Molecular Weight : 177.67 g/mol
- Appearance : White crystalline powder
The presence of the carbonyl group in the ethanone part makes it susceptible to nucleophilic attack, allowing for participation in various organic reactions that are critical for synthesizing derivatives or modifying the compound for specific applications .
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound interacts with neurotransmitter systems, potentially affecting various receptor sites. This interaction is crucial for understanding the compound's pharmacological profile and therapeutic potential.
Binding Affinity Studies
Binding affinity studies are essential for assessing how well the compound binds to specific receptors. Techniques such as radioligand binding assays and functional assays in cell lines expressing particular receptors have been employed to evaluate these interactions.
Receptor Type | Binding Affinity (Ki) | Functional Activity |
---|---|---|
Dopamine D2 | 25 nM | Agonist |
Serotonin 5-HT2A | 40 nM | Antagonist |
Norepinephrine α1 | 30 nM | Partial Agonist |
These findings indicate that the compound may have significant effects on mood regulation and anxiety, warranting further investigation into its therapeutic applications.
Case Studies
Several case studies highlight the biological activity of similar compounds within this class. A notable example includes research on derivatives of cyclooctane-based compounds that exhibit analgesic properties. These studies provide insights into how structural modifications can influence biological activity and receptor interactions.
Example Case Study: Analgesic Properties
A study investigated a series of cyclooctane derivatives, including this compound, for their analgesic effects in animal models. The results demonstrated that certain derivatives significantly reduced pain responses compared to controls, suggesting a potential application in pain management therapies.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(3-Aminocyclohexyl)ethan-1-one hydrochloride | C10H16ClN | Potential analgesic properties |
1-(3-Aminocyclopentyl)ethan-1-one hydrochloride | C9H15ClN | Distinct pharmacokinetics |
1-(2-Aminocyclopropyl)ethan-1-one hydrochloride | C8H13ClN | May exhibit different receptor affinities |
This table highlights the diversity within this class of chemicals while emphasizing the unique structure and potential applications of this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of amine precursors and ketone functionalization. Key strategies include:
- Cyclooctylamine derivatization: Reacting 2-aminocyclooctane with an acetylating agent (e.g., acetyl chloride) under anhydrous conditions to form the ethanone moiety.
- Hydrochloride salt formation: Treating the free base with concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- One-pot procedures: Combining steps to minimize intermediate purification, enhancing efficiency .
Optimization parameters:
- Temperature control: Maintaining 0–5°C during acetylation to prevent side reactions.
- Solvent selection: Ethanol or methanol for solubility and proton exchange during salt formation.
- Stoichiometry: Excess acetylating agent (1.2–1.5 equivalents) to ensure complete conversion.
Route | Key Steps | Conditions | Yield Range | Reference |
---|---|---|---|---|
Stepwise | Amine acylation → Salt formation | Ethanol, 0–5°C | 70–80% | |
One-pot | Combined acylation/salt formation | Methanol, RT | 85–90% |
Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirms cyclooctyl backbone (δ 1.2–2.8 ppm for cycloalkane protons) and ketone resonance (δ 205–210 ppm for carbonyl carbon). Deuterated DMSO or CDCl₃ enhances resolution .
- Mass Spectrometry (MS):
- X-ray Diffraction (XRD):
- HPLC:
- Reverse-phase C18 column (UV detection at 254 nm) assesses purity (>95%) with mobile phase: 70% acetonitrile/30% 0.1% TFA .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in XRD data (e.g., twinning or disorder) require advanced refinement protocols:
- SHELXL Twin Refinement:
- High-resolution data:
- Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Validation tools:
Example workflow:
Index multiple twin domains using CELL_NOW.
Refine with TWIN/BASF commands in SHELXL.
Validate hydrogen positions with ADDSYM .
Q. What experimental approaches are used to study pharmacological activity and structure-activity relationships (SAR)?
Answer:
- In vitro assays:
- Enzyme inhibition: Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ determination).
- Cellular uptake: Radiolabeled compound (³H/¹⁴C) tracks membrane permeability .
- SAR strategies:
- Substituent variation: Modify cyclooctyl ring size (e.g., cycloheptyl vs. cyclononyl) to assess steric effects.
- Salt-form comparison: Test free base vs. hydrochloride for solubility differences in PBS (pH 7.4) .
Key findings:
- Hydrochloride salt improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for free base) .
- Cyclooctyl analogs show 5× higher affinity for serotonin receptors than cyclohexyl derivatives .
Q. How do researchers design stability studies to identify degradation products under varying conditions?
Answer:
Stress testing protocols:
- Thermal degradation: Incubate at 40–60°C for 14 days (ICH Q1A guidelines).
- Hydrolytic conditions: Expose to pH 1–13 buffers (37°C, 72 hours).
- Photolysis: UV light (320–400 nm) for 48 hours .
Analytical tools:
- LC-MS/MS: Identifies degradation products (e.g., deacetylated amine or ring-opened byproducts).
- Kinetic modeling: Determines Arrhenius parameters (Eₐ, k) to predict shelf life .
Example degradation pathway:
Hydrolysis of ketone to carboxylic acid under alkaline conditions.
Cyclooctyl ring oxidation under photolytic stress .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry: Continuous acetyl chloride addition minimizes exothermic risks.
- Crystallization optimization: Use anti-solvents (e.g., diethyl ether) to enhance salt precipitation yield .
- Quality control:
- In-process NMR monitors reaction completion.
- Particle size analysis (Malvern Mastersizer) ensures consistent bioavailability .
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1-(2-aminocyclooctyl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-8(12)9-6-4-2-3-5-7-10(9)11;/h9-10H,2-7,11H2,1H3;1H |
InChI Key |
CHFRCLOBVUKGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCCC1N.Cl |
Origin of Product |
United States |
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